8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

Description

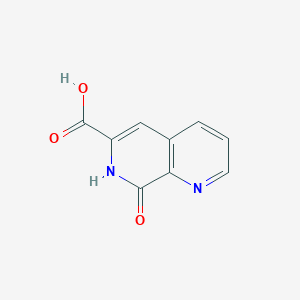

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound characterized by a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with a hydroxyl (-OH) group at position 8 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol.

Properties

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSERAHBXMGDOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meldrum’s Acid-Mediated Cyclization

The use of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been demonstrated in the synthesis of 1,5- and 1,8-naphthyridines, offering a template for 1,7-naphthyridine derivatives. For 8-hydroxy-1,7-naphthyridine-6-carboxylic acid, the proposed pathway involves:

- Enamine Formation : Condensation of 4-aminopyridine derivatives with Meldrum’s acid yields enamine intermediates.

- Intramolecular Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether) induces cyclization, forming the 1,7-naphthyridine core.

- Decarboxylation : Thermal decarboxylation introduces the 8-hydroxy group while retaining the 6-carboxylic acid moiety.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Enamine formation | Meldrum’s acid, reflux in EtOH | 75–85 | |

| Cyclization | Diphenyl ether, 220°C, 2 hr | 60–70 | |

| Decarboxylation | H2O, HCl, reflux | 80–90 |

This method parallels the synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, where decarboxylation is critical for hydroxyl group installation.

Tandem Nitrile Hydration/Cyclization

A 2024 J. Org. Chem. study on 1,6-naphthyridines highlights nitrile hydration as a key step for carboxyl group introduction. For 1,7-naphthyridines, this approach could involve:

- Nitrile Precursor Synthesis : Preparation of 6-cyano-8-hydroxy-1,7-naphthyridine intermediates.

- Hydration-Cyclization : Acidic or basic conditions hydrate the nitrile to a carboxylic acid while closing the naphthyridine ring.

Advantages :

Functional Group Introduction and Modification

Ester Hydrolysis for Carboxylic Acid Formation

The hydrolysis of methyl or ethyl esters is a well-established route to naphthyridine carboxylic acids. For example, methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate undergoes saponification to yield 8-hydroxy-1,6-naphthyridine-7-carboxylic acid. Adapting this for the 1,7 isomer:

Typical Conditions :

Halogenation-Hydrolysis for Hydroxyl Group Installation

Bromination or chlorination at position 8 followed by hydrolysis is a viable pathway:

- Halogenation : Treating the naphthyridine core with POBr3 or PCl5 introduces Br/Cl at position 8.

- Hydrolysis : Aqueous NaOH or H2O under reflux substitutes halogen with hydroxyl.

Example :

5,8-Dichloro-1,5-naphthyridine → 5,8-Dihydroxy-1,5-naphthyridine (NaOH, H2O, 80°C, 5 hr).

Purification and Characterization

Crystallization Techniques

Purification via solvent recrystallization ensures high purity:

Chromatographic Methods

Silica gel chromatography with eluents such as CH2Cl2/MeOH (9:1) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Meldrum’s Acid | High regioselectivity | Requires high temperatures | 60–85 |

| Nitrile Hydration | One-pot synthesis | Sensitive to nitrile stability | 70–90 |

| Ester Hydrolysis | Mild conditions | Dependent on ester availability | 80–95 |

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Key applications include:

1. Antimicrobial Activity

Research has highlighted the antimicrobial properties of naphthyridine derivatives, including 8-hydroxy-1,7-naphthyridine-6-carboxylic acid. These compounds have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. For instance, derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

2. Antiviral Properties

Studies have indicated that naphthyridine derivatives can inhibit viral replication. For example, 8-hydroxy-1,6-naphthyridine derivatives have been explored for their antiviral activity against human cytomegalovirus (HCMV). These compounds act as inhibitors of the pUL89-C endonuclease, crucial for viral replication .

3. Anticancer Potential

The compound has shown promise in anticancer research. Various analogs have been synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicate that certain derivatives possess significant anticancer activity, with IC50 values in the low micromolar range .

Pharmaceutical Development

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases. Its derivatives are being investigated for their potential as new therapeutic agents, particularly in the treatment of leishmaniasis and other neglected diseases .

Material Science Applications

The unique structure of 8-hydroxy-1,7-naphthyridine-6-carboxylic acid allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems .

Case Studies

Several significant studies have contributed to understanding the applications of this compound:

Case Study 1: Antileishmanial Activity

A series of studies focused on the antileishmanial properties of naphthyridine derivatives demonstrated effective in vitro activity against Leishmania species. The compounds showed promising results with EC50 values indicating moderate toxicity levels in non-infected cells .

Case Study 2: Antiviral Mechanism Investigation

Research involving the synthesis and characterization of metal-binding analogs revealed that these compounds inhibit HCMV replication through specific interactions with viral proteins. The findings underscore the importance of metal cation sequestration in enhancing antiviral efficacy .

Case Study 3: Anticancer Research

A review highlighted various naphthyridine analogs evaluated for anticancer activity across different cancer cell lines. The study concluded that structural modifications could enhance cytotoxicity while reducing off-target effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit human cytomegalovirus pUL89 endonuclease, a metal-dependent enzyme crucial for viral replication . The compound’s ability to chelate metal ions and interfere with enzyme activity underlies its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

8-Hydroxy-1,6-naphthyridine-7-carboxylic Acid (CAS 410542-70-0)

- Structure : Carboxylic acid at position 7 and hydroxyl at position 8 on a 1,6-naphthyridine core.

- Properties : Exhibits solvatochromism (solvent-dependent absorption shifts) due to intramolecular hydrogen bonding and polarity variations .

1,7-Naphthyridine-8-carboxylic Acid (CAS 1060816-77-4)

- Synthesis: Not detailed in the evidence but likely involves cyclization or hydrolysis of precursors.

7-Methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylic Acid (CAS 168542-35-6)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Notable Features |

|---|---|---|---|

| 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid | 190.16 | Likely polar due to -COOH/-OH | Potential for hydrogen bonding |

| 1,7-Naphthyridine-8-carboxylic acid | 174.16 | Moderate | Simpler structure, fewer H-bond donors |

| 7-Methyl-8-oxo-5-phenyl derivative | 280.28 | Low (lipophilic) | Enhanced stability via aryl/methyl groups |

Substituent Effects :

- Hydroxyl/Carboxylic Acid Groups : Increase polarity and solubility in aqueous media.

- Aryl/Methyl Groups : Improve lipid solubility and may enhance bioavailability .

Biological Activity

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a compound belonging to the naphthyridine class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7N2O3

- Molecular Weight : Approximately 175.16 g/mol

- Structure : The compound features a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of 8-hydroxy-1,7-naphthyridine-6-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Antiviral Activity : The compound has been shown to inhibit human cytomegalovirus (CMV) endonuclease pUL89, a critical enzyme for viral replication. This inhibition disrupts the viral life cycle, demonstrating potential as an antiviral agent.

- Antiparasitic Activity : In studies targeting visceral leishmaniasis, derivatives of this compound exhibited selective toxicity against Leishmania species. The mechanism involves the sequestration of divalent metal cations, which are essential for the survival of the parasite .

- Kinase Inhibition : The compound targets PIP4K2A kinase, inhibiting its activity and affecting phosphoinositide signaling pathways. This action can lead to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation.

Antimicrobial Activity

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid has demonstrated antimicrobial properties against various pathogens. Its structure allows for interactions that disrupt microbial cell functions:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Antifungal activity |

Anticancer Activity

Research indicates that this compound has potential anticancer effects through:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies

- Antileishmanial Activity :

- Inhibition of Viral Replication :

Research Findings

Recent studies have focused on optimizing the structure of naphthyridine derivatives to enhance their biological activities. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the hydroxyl group significantly impact antiparasitic activity. For example, removal or methylation led to a loss of activity, emphasizing the importance of this functional group .

- Pharmacokinetics : Understanding the pharmacokinetic profiles is crucial for determining the therapeutic viability of these compounds. Early-stage compounds showed rapid clearance from blood but had reasonable aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-1,7-naphthyridine-6-carboxylic acid, and how do reaction conditions influence yield?

- Methods :

- Ester Hydrolysis : Ethyl esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) hydrolyzed with NaOH (5M, 95°C, 1h) yield 93% .

- Hydrogenolysis : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) treated with Pd/C and H₂ in MeOH/H₂O (20°C, 1h) yield 89% .

- Oxidation of Carbaldehydes : 7-Methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carbaldehyde oxidized with KMnO₄ in NaOH/ButOH (20°C, 40min) yields 91% .

- Key Considerations : Optimize pH (acidic for hydrolysis) and catalyst loading (Pd/C for hydrogenolysis). Yields vary with substituents (e.g., phenyl groups enhance stability).

Q. How is the carboxylic acid functionality characterized and purified post-synthesis?

- Purification : Acidic workup (e.g., 2M HCl reflux for ester hydrolysis) followed by recrystallization from MeOH/H₂O .

- Characterization : Use IR for COOH stretching (2500–3000 cm⁻¹), ¹H/¹³C NMR for aromatic protons (δ 7–9 ppm) and carboxyl carbon (δ 170–175 ppm). Confirm purity via HPLC (C18 column, acetonitrile/phosphoric acid gradient) .

Advanced Research Questions

Q. What mechanistic insights explain decarboxylation pathways in 1,7-naphthyridine derivatives?

- Process : Thermal decarboxylation of 6-carboxylic acid derivatives (e.g., 8-oxo-5-(pyridin-4-yl)-1,6-naphthyridine-3-carboxylic acid) at 370°C for 3min yields 72% product via radical or concerted mechanisms .

- Data Contradictions : Lower yields (30%) observed in NaOH-mediated hydrolysis of thio-substituted esters (e.g., ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate) suggest steric/electronic hindrance .

Q. How can the carboxylic acid be functionalized for biological activity studies?

- Derivatization : Convert to acyl chlorides (SOCl₂, DMF/CH₂Cl₂, reflux) for amide formation. Example: Reaction with α-methylbenzylamine yields 67% 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-1,7-naphthyridine-6-carboxamide .

- Biological Relevance : Patent data suggest 8-hydroxy-1,6-naphthyridine-7-carboxamides act as HIV integrase inhibitors, but SAR studies for the 1,7-naphthyridine isomer require further validation .

Q. What experimental strategies resolve stability issues during storage or reaction conditions?

- Stability Challenges : Thermal decomposition above 250°C and sensitivity to prolonged acidic conditions .

- Mitigation : Use inert atmospheres (N₂/Ar) for high-temperature reactions. Lyophilize and store at -20°C under desiccation to prevent hydration or oxidation.

Data Contradiction Analysis

Q. Why do yields vary significantly between ester hydrolysis methods?

- Case Study : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate hydrolysis (93% yield) vs. ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate (30% yield) .

- Resolution : Electron-withdrawing groups (e.g., phenylthio) reduce nucleophilic attack efficiency. Steric hindrance at the 3-position further limits reactivity.

Methodological Recommendations

- Synthesis Optimization : Screen substituents (e.g., methyl, phenyl) to stabilize intermediates during hydrogenolysis .

- Analytical Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) for ambiguous carbonyl signals.

- Biological Assays : Prioritize enzymatic assays (e.g., HIV integrase inhibition) after confirming compound stability in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.